2H-Pyran-4-ol, tetrahydro-2,2-dimethyl-4-[(phenylthio)ethynyl]-
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Overview
Description
2H-Pyran-4-ol, tetrahydro-2,2-dimethyl-4-[(phenylthio)ethynyl]- is an organic compound that belongs to the class of tetrahydropyrans. Tetrahydropyrans are six-membered ring compounds containing five carbon atoms and one oxygen atom. This specific compound is characterized by the presence of a phenylthioethynyl group attached to the tetrahydropyran ring, making it unique in its structure and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2H-Pyran-4-ol, tetrahydro-2,2-dimethyl-4-[(phenylthio)ethynyl]- can be achieved through various synthetic routes. One common method involves the reaction of 2,2-dimethyltetrahydropyran-4-one with phenylthioacetylene under specific conditions. The reaction typically requires a catalyst, such as a transition metal complex, and is carried out in an inert atmosphere to prevent oxidation .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
2H-Pyran-4-ol, tetrahydro-2,2-dimethyl-4-[(phenylthio)ethynyl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the phenylthio group to a thiol or other reduced forms.
Substitution: The phenylthio group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophiles like amines or alkoxides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols .
Scientific Research Applications
2H-Pyran-4-ol, tetrahydro-2,2-dimethyl-4-[(phenylthio)ethynyl]- has various applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound can be used in the study of enzyme mechanisms and as a probe for biological assays.
Industry: It is used in the production of agrochemicals, dyestuffs, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2H-Pyran-4-ol, tetrahydro-2,2-dimethyl-4-[(phenylthio)ethynyl]- involves its interaction with specific molecular targets. The phenylthio group can interact with enzymes or receptors, modulating their activity. The compound may also participate in redox reactions, affecting cellular pathways and processes .
Comparison with Similar Compounds
Similar Compounds
Tetrahydropyran: A simpler analog without the phenylthioethynyl group.
2,2-Dimethyltetrahydropyran-4-one: A precursor in the synthesis of the target compound.
2H-Pyran-2-ol, tetrahydro-: Another tetrahydropyran derivative with different functional groups
Uniqueness
The presence of the phenylthioethynyl group in 2H-Pyran-4-ol, tetrahydro-2,2-dimethyl-4-[(phenylthio)ethynyl]- imparts unique chemical properties, such as increased reactivity and potential for diverse chemical transformations. This makes it a valuable compound for various applications in research and industry .
Properties
CAS No. |
58174-73-5 |
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Molecular Formula |
C15H18O2S |
Molecular Weight |
262.4 g/mol |
IUPAC Name |
2,2-dimethyl-4-(2-phenylsulfanylethynyl)oxan-4-ol |
InChI |
InChI=1S/C15H18O2S/c1-14(2)12-15(16,8-10-17-14)9-11-18-13-6-4-3-5-7-13/h3-7,16H,8,10,12H2,1-2H3 |
InChI Key |
RXJSEJCMVJACFP-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC(CCO1)(C#CSC2=CC=CC=C2)O)C |
Origin of Product |
United States |
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